molecular formula C15H14N2O3 B2989347 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline CAS No. 310451-89-9

3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline

Cat. No. B2989347
M. Wt: 270.288
InChI Key: WKZPBGCWCPOWNC-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline is a chemical compound with the following properties:



  • Molecular Formula : C<sub>15</sub>H<sub>11</sub>N<sub>3</sub>O<sub>3</sub>

  • Molecular Weight : 281.27 g/mol

  • IUPAC Name : 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrobenzenamine



Molecular Structure Analysis

The molecular structure of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline consists of an indene ring system fused with a nitroaniline moiety. The indene portion provides rigidity due to its bicyclic structure, while the nitro group introduces polarity.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Reduction : Reduction of the nitro group to an amino group.

  • Substitution : Substitution reactions at the aniline nitrogen or the indene ring.

  • Functionalization : Introduction of additional functional groups.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the melting behavior.

  • Solubility : Assess solubility in various solvents.

  • Color : Describe the color of the compound.

  • Stability : Evaluate stability under different conditions.


Safety And Hazards


  • Toxicity : Investigate potential toxicity based on structural features.

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Environmental Impact : Consider environmental implications.


Future Directions

Research avenues include:



  • Biological Activity : Explore potential applications in medicine or materials science.

  • Derivatization : Synthesize derivatives for improved properties.

  • Computational Studies : Perform computational simulations to predict behavior.


properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-12-7-13(17(18)19)9-15(8-12)20-14-5-4-10-2-1-3-11(10)6-14/h4-9H,1-3,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZPBGCWCPOWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline

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